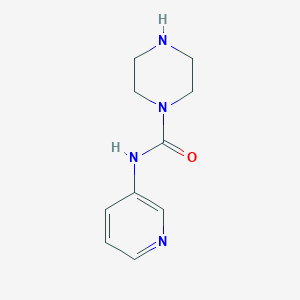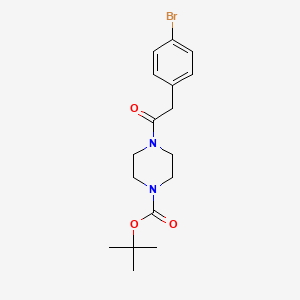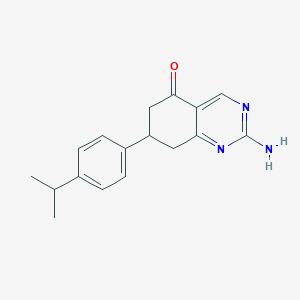![molecular formula C18H21BrClNO B1527183 5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride CAS No. 1220019-34-0](/img/structure/B1527183.png)
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Übersicht
Beschreibung
The compound seems to be a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “5-Bromo” part indicates that a bromine atom is attached to the 5th carbon of one of the phenyl rings . The “4-piperidinylmethyl ether” part suggests that a piperidine ring is attached to the 4th carbon of the other phenyl ring via a methylene (CH2) bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be a biphenyl core with a bromine atom attached to one phenyl ring and a piperidine ring attached to the other . The exact 3D structure would depend on the specific positions of these substituents and the torsion angle between the two phenyl rings .Chemical Reactions Analysis
Biphenyls can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The presence of the bromine atom and the piperidine ring may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, brominated biphenyls are generally denser than non-brominated ones . The presence of the piperidine ring might increase the polarity of the compound .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity of Brominated Compounds
Brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), are used in various industrial applications but have raised significant environmental and health concerns due to their persistence and potential for bioaccumulation and toxicity. Studies have explored their environmental dispersion, similar to PCBs and DDT, their developmental neurotoxic effects, and impacts on thyroid hormone and vitamin A levels in rats and mice (Eriksson et al., 2001); (Hallgren et al., 2001).
Oxidation and Treatment of Bromophenols
Research on the oxidation kinetics of bromophenols by nonradical activation of peroxydisulfate (PDS) in the presence of carbon nanotube (CNT) suggests an alternative for eliminating bromophenols from water, mitigating toxic byproducts (Guan et al., 2017).
Synthesis and Analysis Methods
The synthesis of brominated compounds and their analysis has been a subject of research to understand their formation, reactivity, and potential applications. For example, studies on the synthesis and structure of brominated organic compounds aim at developing new materials with specific properties or at improving methods for detecting and quantifying these compounds in environmental samples (Ali et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTZJHUDKLFJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)
![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)


![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)

